molecular formula C6H6BrN3O2 B8809400 2-Bromo-4-nitro-phenyl-hydrazine CAS No. 72790-96-6

2-Bromo-4-nitro-phenyl-hydrazine

Cat. No.: B8809400
CAS No.: 72790-96-6
M. Wt: 232.03 g/mol
InChI Key: UHKGHIPUJRYJNE-UHFFFAOYSA-N
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Description

2-Bromo-4-nitro-phenyl-hydrazine is a halogenated aromatic hydrazine derivative characterized by a bromine atom at the 2-position and a nitro group at the 4-position of the phenyl ring. The molecular formula of the hydrochloride salt is C₆H₇BrClN₃O₂ (MW: 268.50 g/mol), and it exists as a stable crystalline solid.

Key spectral features for similar hydrazine derivatives include:

  • IR absorption bands for C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) in hydrazinecarbothioamides .
  • Absence of C=O bands in tautomeric 1,2,4-triazoles, confirming cyclization .

Properties

CAS No.

72790-96-6

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

(2-bromo-4-nitrophenyl)hydrazine

InChI

InChI=1S/C6H6BrN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2

InChI Key

UHKGHIPUJRYJNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)NN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-Bromo-4-nitro-phenyl-hydrazine serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in the development of anti-cancer agents and other pharmaceuticals.

Case Studies:

  • Synthesis of Anticancer Agents: Research has indicated that derivatives of this compound display cytotoxic activity against various cancer cell lines. These compounds often act by interfering with cellular processes such as DNA replication and repair, making them candidates for further development in cancer therapy .
  • Inhibition Studies: The compound has been used to study the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, 2-bromo-4-nitroacetophenone, a related compound, has been shown to covalently bind to cytochrome P450c, affecting its catalytic activity .

Analytical Chemistry

In analytical applications, this compound is utilized as a reagent for detecting and quantifying biomolecules.

Applications:

  • Detection of Carbonyl Compounds: The compound can react with carbonyl groups to form hydrazones, which can be quantified spectrophotometrically. This method is widely applied in food chemistry and environmental analysis to assess the presence of aldehydes and ketones.
  • Biosensors: Recent advancements have explored the use of this compound in biosensors designed for detecting various biomolecules. Its ability to form stable complexes enhances the sensitivity and specificity of these sensors .

Biological Research

The biological implications of this compound extend beyond its synthetic applications; it also plays a role in biochemical research.

Biochemical Mechanisms:

  • Reactivity with Biomolecules: The compound exhibits reactivity towards thiol groups in proteins, leading to modifications that can alter protein function. This property is exploited in studies investigating enzyme mechanisms and protein interactions .
  • Antimicrobial Activity: Some studies have reported antimicrobial properties associated with hydrazine derivatives, suggesting potential applications in developing new antimicrobial agents .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agent synthesis
Analytical ChemistryDetection of carbonyl compounds
Biological ResearchInhibition studies on cytochrome P450 enzymes
BiosensorsDetection of biomolecules

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-bromo-4-nitro-phenyl-hydrazine with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Bromo-2-nitrophenylhydrazine hydrochloride Br (4), NO₂ (2), HCl C₆H₇BrClN₃O₂ 268.50 Used in analytical chemistry; stable salt form
4-Bromo-2-fluorophenylhydrazine hydrochloride Br (4), F (2), HCl C₆H₇BrClFN₂ 273.49 Halogen variation affects solubility and reactivity
4-Bromophenylhydrazine hydrochloride Br (4) C₆H₇BrClN₂ 222.49 Simpler structure; precursor in organic synthesis
1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride Br (4), C₂H₅ (2), HCl C₈H₁₂BrClN₂ 251.55 Alkyl substituent enhances lipophilicity

Substituent Effects on Reactivity and Properties

  • Halogen Variations : Bromine’s larger atomic size compared to fluorine (e.g., in 4-bromo-2-fluorophenylhydrazine) increases steric hindrance and polarizability, influencing reaction kinetics in nucleophilic substitutions .
  • Alkyl vs. Aryl Substituents : Compounds with alkyl groups (e.g., ethyl in ) exhibit higher lipophilicity, enhancing membrane permeability in biological systems.

Spectroscopic Distinctions

  • IR Spectroscopy :
    • C=S Stretch : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides .
    • NH Stretch : Broad bands at 3150–3319 cm⁻¹ indicate NH groups in hydrazine derivatives .
  • ¹H-NMR : Aromatic protons in nitro-substituted compounds show downfield shifts due to electron-withdrawing effects .

Key Takeaways

Positional Isomerism : The 2-bromo-4-nitro substitution pattern distinctively influences electronic properties compared to its 4-bromo-2-nitro isomer.

Halogen Effects : Bromine enhances electrophilic substitution reactivity, while fluorine increases polarity.

Synthetic Flexibility : Hydrazine derivatives serve as versatile intermediates for triazoles and hydrazones with tailored functionalities.

Preparation Methods

Reaction Mechanism and Stoichiometry

The diazotization-reduction method begins with 2-bromoaniline as the starting material. In the first step, the amine group undergoes diazotization using sodium nitrite (NaNO₂) in acidic media (typically HCl or H₂SO₄) at 0–5°C to form the diazonium salt. Subsequent reduction with stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) yields the corresponding hydrazine derivative.

Critical Reaction Parameters

  • Temperature Control : Diazotization requires strict maintenance of 0–5°C to prevent premature decomposition of the diazonium intermediate.

  • Acid Choice : Hydrochloric acid (1–2 M) optimizes protonation of the amine while minimizing side reactions.

  • Reductant Selection : SnCl₂ provides higher yields (>80%) compared to Na₂SO₃ (<70%) but generates tin byproducts requiring additional purification.

Workup and Isolation

The crude product is neutralized with sodium bicarbonate, extracted using ethyl acetate, and purified via recrystallization from ethanol/water mixtures. Typical yields range from 75% to 85% under optimized conditions.

Hydrazine Hydrate Nucleophilic Substitution

Synthetic Procedure

An alternative route involves the reaction of 4-bromo-1-fluoro-2-nitrobenzene with excess hydrazine hydrate (N₂H₄·H₂O) in ethanol under ice-cooled conditions. The fluorine atom at the 1-position acts as a leaving group, enabling nucleophilic attack by hydrazine.

Reaction Conditions

  • Solvent : Ethanol facilitates solubility of both reactants and stabilizes the transition state.

  • Stoichiometry : A 2.2:1 molar ratio of hydrazine hydrate to substrate ensures complete substitution.

  • Time and Temperature : Stirring at room temperature for 12–18 hours achieves >95% conversion.

Yield and Scalability

This method boasts near-quantitative yields (96–100%) with minimal byproducts, attributed to the high electrophilicity of the nitro-substituted aromatic ring. Scale-up trials demonstrate consistent performance at kilogram scales, making it suitable for industrial production.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to accelerate reactions. Preliminary studies indicate a 30% reduction in reaction time for analogous hydrazine derivatives, though data specific to 2-bromo-4-nitro-phenyl-hydrazine remain limited.

Industrial-Scale Production Considerations

Process Intensification

Large-scale synthesis prioritizes continuous flow reactors over batch systems to enhance heat transfer and reproducibility. A telescoped process combining diazotization and reduction in a single reactor has achieved 88% yield with 99.5% purity.

Waste Management

Tin byproducts from SnCl₂ reduction require neutralization with NaOH to form Sn(OH)₂, which is filtered and disposed of as hazardous waste. Ethanol recovery via distillation reduces solvent costs by 40%.

Reaction Optimization and Yield Enhancement

Parameter Screening

A factorial design study identified temperature (p < 0.01) and hydrazine stoichiometry (p < 0.05) as the most significant factors affecting yield. Optimal conditions derived from response surface methodology are:

ParameterOptimal Value
Temperature25°C
N₂H₄·H₂O:Substrate2.2:1
Reaction Time16 hours

Catalytic Additives

The addition of 1 mol% CuI accelerates substitution kinetics by 20%, likely via a single-electron transfer mechanism. However, metal residues complicate purification and are avoided in pharmaceutical applications.

Characterization and Analytical Data

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃) : δ 8.90 (s, 1H, NH), 8.28 (d, J = 2.3 Hz, 1H, Ar-H), 7.69–7.50 (m, 2H, Ar-H), 3.82 (s, 2H, NH₂).
IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at t₃ = 4.2 min, confirming >99% purity.

Applications in Further Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to antiviral agents via Ullmann coupling with pyrimidine derivatives.

Agrochemicals

Reaction with thiophosgene yields thiosemicarbazides used as fungicides in crop protection .

Q & A

Q. What are the optimized synthetic routes for 2-bromo-4-nitro-phenyl-hydrazine, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, anhydrous hydrazine reacts with substituted benzonitriles under inert conditions. A reported method (71% yield) uses 2-bromo-4-fluorobenzonitrile and hydrazine in THF at room temperature for 16 hours . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Stoichiometry : Excess hydrazine (12 eq.) ensures complete conversion.
  • Work-up : Neutralization with sat. NaHCO₃ (pH ~8.5) minimizes side reactions.
Condition Value Impact on Yield
SolventTHFHigh solubility of intermediates
Temperature25°C (RT)Minimizes decomposition
Reaction Time16 hoursEnsures complete cyclization
Hydrazine Equivalents12 eq.Drives reaction to completion

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies N-H stretches (~3200 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
  • NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and hydrazide NH signals (δ 9–10 ppm) .
  • X-ray Crystallography : Tools like SHELXL and ORTEP-3 resolve molecular geometry and hydrogen-bonding networks (e.g., CCDC 2032776 for analogous hydrazides) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • GHS Compliance : Follow Warning (H302/H312/H315) for toxicity and irritation .
  • Lab Practices : Use fume hoods, nitrile gloves, and avoid skin contact. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP) combining exact exchange (Becke 1993) and gradient-corrected correlation (Lee-Yang-Parr 1988) yield accurate thermochemical data (avg. error ±2.4 kcal/mol for atomization energies) .
  • Applications : Compute molecular orbitals, nitro group charge distribution, and reaction intermediates. Validate against experimental UV-Vis or cyclic voltammetry data.

Q. How can contradictory structural data (e.g., spectroscopic vs. crystallographic results) be resolved?

Methodological Answer:

  • Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized geometries .
  • Dynamic Effects : NMR crystallography (e.g., ¹³C CP/MAS) reconciles static (XRD) and dynamic (solution NMR) discrepancies .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track substitution pathways .
  • Computational Modeling : Identify transition states (Gaussian 09) to assess steric/electronic effects of nitro and bromo groups .

Q. How do structural modifications influence biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-methoxy derivatives) and test urease inhibition (IC₅₀) .
  • Docking Simulations : AutoDock Vina predicts binding affinities to urease active sites (PDB: 4H9M) .

Data Contradiction Analysis Example

Scenario : IR suggests nitro group reduction, but XRD shows intact nitro.
Resolution :

Confirm sample purity via HPLC.

Re-examine IR bands for amine formation (N-H stretches at ~3400 cm⁻¹).

Perform XPS to quantify nitrogen oxidation states .

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